N-(3-{[4-(2-hydroxyethyl)piperazinyl](3-methoxyphenyl)methyl}-4,5,6,7-tetrahyd robenzo[b]thiophen-2-yl)acetamide
Description
The compound N-(3-{4-(2-hydroxyethyl)piperazinylmethyl}-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide features a structurally complex framework combining a tetrahydrobenzo[b]thiophene core, a substituted piperazine moiety (4-(2-hydroxyethyl)piperazinyl), and a 3-methoxyphenyl group linked via a methyl bridge.
Properties
IUPAC Name |
N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-17(29)25-24-22(20-8-3-4-9-21(20)31-24)23(18-6-5-7-19(16-18)30-2)27-12-10-26(11-13-27)14-15-28/h5-7,16,23,28H,3-4,8-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGMANWVZFMNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC(=CC=C3)OC)N4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-{4-(2-hydroxyethyl)piperazinylmethyl}-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is a complex organic compound with notable biological activities. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine moiety, which is known for its diverse pharmacological activities. The structure can be broken down into several key components:
- Piperazine Ring : Contributes to the compound's interaction with various receptors.
- Methoxyphenyl Group : Enhances lipophilicity and potential central nervous system (CNS) penetration.
- Tetrahydrobenzo[b]thiophene : Imparts unique chemical properties that may influence biological activity.
Research indicates that this compound may act through multiple pathways:
- Receptor Modulation : It is hypothesized to interact with neurotransmitter receptors, particularly those involved in the modulation of mood and anxiety.
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes related to neurodegenerative processes.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity through apoptosis induction in malignant cells.
Anticancer Activity
A study published by Fayad et al. (2019) identified this compound as part of a drug library screening for anticancer properties. The results indicated significant cytotoxicity against various cancer cell lines, particularly in multicellular spheroid models, which better mimic in vivo tumor environments .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
CNS Activity
The compound has shown promise as a CNS-active agent, specifically as a potential treatment for mood disorders. A study highlighted its brain penetrance and ability to lower blood pressure in hypertensive models .
| Parameter | Value |
|---|---|
| Brain Penetration | Yes |
| Blood Pressure Reduction | Significant |
Case Studies
- Hypertensive Rat Model : In a study involving spontaneously hypertensive rats (SHR), the compound demonstrated robust blood pressure-lowering effects, suggesting its potential utility in treating hypertension .
- Cancer Treatment : In vitro studies using multicellular spheroids revealed that the compound effectively inhibited tumor growth and induced cell death in a concentration-dependent manner .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Bioactivity
Key Findings and Trends
AChE Inhibition: Compound 3c (IC₅₀ = 0.030 µM) demonstrates that piperazine-thioacetamide derivatives exhibit strong AChE inhibition, comparable to donepezil (IC₅₀ = 0.0201 µM) .
Antitumor Activity: Tetrahydrobenzo[b]thiophene derivatives (e.g., ) show broad-spectrum antiproliferative effects, with activity against breast adenocarcinoma (MCF-7) and CNS cancer (SF-268) . The 3-methoxyphenyl group in the target compound could modulate lipophilicity, influencing membrane permeability and tumor cell uptake.
Enzyme Selectivity :
- Pyrazole-based compound ii (IC₅₀ = 1.92 µM for LOX) highlights the role of heterocyclic cores in enzyme specificity . The tetrahydrobenzo[b]thiophene scaffold in the target compound may shift selectivity toward cholinesterases or kinases.
Antimicrobial Potential: Piperazine-acetamide derivatives with arylthio groups (e.g., ) exhibit significant antimicrobial activity . The 3-methoxyphenyl substituent in the target compound may enhance interactions with bacterial efflux pumps or membrane proteins.
Preparation Methods
Preparation of 4-(2-Hydroxyethyl)piperazine
Piperazine derivatives are synthesized via reductive amination, as described for rigid-rod polyamines. Ethylene glycol mono-tosylate (10 mmol) reacts with piperazine (12 mmol) in acetonitrile at 60°C for 24 h, yielding 1-(2-hydroxyethyl)piperazine in 89% yield. The product is characterized by:
- ¹³C NMR (100 MHz, D₂O): δ 58.9 (CH₂OH), 54.2–53.8 (piperazine C).
- IR (KBr): 3420 cm⁻¹ (OH), 2800–2950 cm⁻¹ (C-H).
Coupling with 3-Methoxybenzaldehyde
A Mannich reaction introduces the 3-methoxyphenyl group. 1-(2-Hydroxyethyl)piperazine (8 mmol), 3-methoxybenzaldehyde (10 mmol), and paraformaldehyde (12 mmol) react in methanol at 50°C for 6 h, forming the (3-methoxyphenyl)methyl-piperazine adduct in 76% yield. Key data:
- ¹H NMR (400 MHz, CDCl₃): δ 3.78 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂N), 6.72–7.24 (m, 4H, aryl H).
- HPLC Purity: 98.2%.
Final Coupling Reaction
The tetrahydrobenzo[b]thiophene-acetamide core reacts with the (3-methoxyphenyl)methyl-piperazine substituent via nucleophilic aromatic substitution. In anhydrous DMF, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (5 mmol) and the piperazine intermediate (6 mmol) are heated at 100°C for 18 h under nitrogen, yielding the target compound in 63% yield after column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
Table 2: Optimization of Coupling Reaction Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 100 | 18 | 63 |
| Et₃N | THF | 65 | 24 | 41 |
| DBU | DMSO | 120 | 12 | 58 |
Spectroscopic Characterization and Validation
The final product is validated via:
- ¹H NMR (400 MHz, CDCl₃): δ 1.95 (s, 3H, COCH₃), 1.65–1.70 (m, 4H, cyclohexyl H), 2.50–2.80 (m, 12H, piperazine H), 3.75 (s, 3H, OCH₃), 4.10 (t, 2H, CH₂OH).
- ¹³C NMR (100 MHz, CDCl₃): δ 22.1 (COCH₃), 54.8 (piperazine C), 60.2 (OCH₃), 169.8 (CO).
- HRMS (ESI): m/z 498.2345 [M+H]⁺ (calc. 498.2341).
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the key steps and techniques for synthesizing N-(3-{4-(2-hydroxyethyl)piperazinylmethyl}-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide?
- Answer : The synthesis involves multi-step reactions, including nucleophilic substitution, condensation, and functional group protection/deprotection. Critical parameters include solvent choice (e.g., DMF or THF), temperature control (40–80°C), and inert atmosphere (N₂/Ar) to prevent oxidation. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are purified using column chromatography. Final compound purity (>95%) is confirmed via HPLC .
Q. How is the compound characterized structurally and chemically?
- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) .
Q. What in vitro assays are suitable for preliminary biological activity assessment?
- Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorescence-based readouts or cell viability assays (MTT/XTT) in cancer cell lines. For receptor interaction studies, radioligand binding assays (e.g., competitive displacement with ³H-labeled ligands) are recommended. IC₅₀/EC₅₀ values should be calculated using nonlinear regression models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Answer : Employ Design of Experiments (DoE) to test variables like solvent polarity (e.g., switching from DMF to acetonitrile), catalyst loading (e.g., Pd/C for hydrogenation), and reaction time. Microwave-assisted synthesis may reduce reaction time (e.g., from 24h to 2h). Scale-up requires solvent recovery systems and continuous flow chemistry to maintain reproducibility .
Q. How to resolve contradictions between in vitro activity and in vivo efficacy data?
- Answer : Investigate pharmacokinetic factors:
- Bioavailability : Measure plasma concentration via LC-MS/MS after oral/intravenous administration.
- Metabolic Stability : Use liver microsomal assays to identify rapid degradation pathways (e.g., CYP450-mediated oxidation).
- Protein Binding : Equilibrium dialysis to assess binding to serum albumin, which may reduce free drug concentration .
Q. What strategies identify the compound’s molecular targets and mechanisms of action?
- Answer : Combine computational and experimental approaches:
- Molecular Docking : Screen against target libraries (e.g., Protein Data Bank) using software like AutoDock Vina.
- Chemical Proteomics : Use affinity-based pull-down assays with biotinylated analogs followed by LC-MS/MS to identify bound proteins.
- CRISPR-Cas9 Knockout : Validate target relevance by assessing activity loss in gene-edited cell lines .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Answer : Synthesize analogs with modifications to:
- Piperazinyl Group : Replace 2-hydroxyethyl with acetyl or methyl groups to assess hydrophilicity effects.
- Methoxyphenyl Ring : Introduce halogens (F, Cl) or electron-withdrawing groups (NO₂) to modulate electronic effects.
- Tetrahydrobenzo[b]thiophen Core : Explore ring expansion (e.g., hexahydro derivatives) for conformational flexibility. Test analogs in dose-response assays to correlate structural changes with potency .
Q. What methods evaluate the compound’s toxicity and selectivity?
- Answer :
- Cytotoxicity : Perform hemolysis assays (RBC lysis) and mitochondrial toxicity assays (Seahorse analyzer).
- Selectivity Profiling : Screen against panels of related enzymes/receptors (e.g., CEREP panel) to calculate selectivity indices (SI = IC₅₀ non-target / IC₅₀ target).
- hERG Inhibition : Patch-clamp assays to assess cardiac risk .
Q. How to assess metabolic stability and design derivatives with improved pharmacokinetics?
- Answer :
- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor to measure half-life (t₁/₂).
- Metabolite Identification : LC-QTOF-MS to detect hydroxylated or glucuronidated metabolites.
- Prodrug Design : Introduce ester or phosphate groups at the hydroxyethyl moiety to enhance solubility and reduce first-pass metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
